tert-Butyl (2-methoxyquinolin-4-yl)carbamate
Description
tert-Butyl (2-methoxyquinolin-4-yl)carbamate is a quinoline-derived compound featuring a methoxy group at the 2-position and a tert-butyl carbamate (Boc) group at the 4-position of the heterocyclic ring. The Boc group serves as a protective moiety for amines, commonly employed in organic synthesis to stabilize reactive intermediates during multi-step reactions .
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
tert-butyl N-(2-methoxyquinolin-4-yl)carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-12-9-13(19-4)16-11-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,16,17,18) |
InChI Key |
FXSLMAHQOPLWPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC2=CC=CC=C21)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methoxyquinolin-4-yl)carbamate typically involves the reaction of 2-methoxyquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-methoxyquinolin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline-based structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2-methoxyquinolin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of quinoline derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs that target specific molecular pathways involved in diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of tert-Butyl (2-methoxyquinolin-4-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. The pathways involved include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 2-methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing 2-Cl substituent in its chloro analog. This difference may influence regioselectivity in electrophilic aromatic substitution .
- Lipophilicity : The chloro derivative exhibits higher lipophilicity (clogP ~3.1 estimated) compared to the methoxy analog (clogP ~2.5), impacting membrane permeability in biological systems.
- Steric Profile: The quinoline-4-ylcarbamate (unsubstituted) has reduced steric hindrance, making it more reactive in coupling reactions than the 2-substituted analogs.
Biological Activity
Tert-butyl (2-methoxyquinolin-4-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a therapeutic agent. This article provides an overview of its biological activities, supported by recent research findings, case studies, and data tables.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Properties : It may reduce pro-inflammatory cytokines, thereby mitigating inflammation in neurodegenerative conditions.
- Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in neurodegeneration, such as acetylcholinesterase and β-secretase.
Neuroprotective Effects
A study investigated the protective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The findings indicated:
- Cell Viability : The compound improved cell viability by approximately 20% compared to control groups treated with Aβ alone.
- Cytokine Modulation : It reduced levels of TNF-α and IL-6 in treated astrocytes, suggesting an anti-inflammatory mechanism .
Enzyme Inhibition
The compound was tested for its inhibitory effects on β-secretase and acetylcholinesterase:
| Enzyme | IC50 Value |
|---|---|
| β-secretase | 15.4 nM |
| Acetylcholinesterase | 0.17 µM |
These values indicate a strong inhibitory potential, which is crucial for therapeutic applications in Alzheimer's disease .
Case Studies
Several case studies have demonstrated the efficacy of this compound:
- In Vitro Studies : Investigations on cultured neuronal cells showed significant reductions in oxidative stress markers when treated with the compound.
- In Vivo Models : Animal studies indicated that administration of the compound resulted in improved cognitive function in scopolamine-induced memory impairment models.
Discussion
The biological activity of this compound highlights its potential as a multi-target therapeutic agent. Its ability to inhibit key enzymes involved in neurodegeneration while also providing neuroprotection and anti-inflammatory effects makes it a promising candidate for further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
